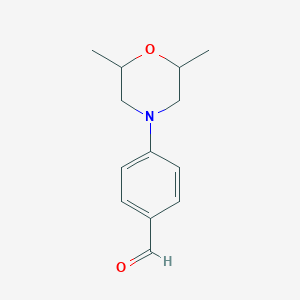

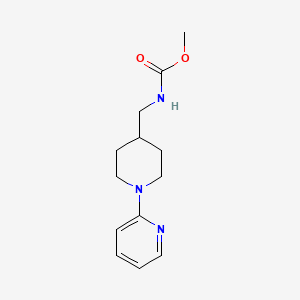

![molecular formula C19H20F3N3O B2826053 N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 400076-90-6](/img/structure/B2826053.png)

N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The compound also includes a trifluoromethyl group, which is often used in drug design for its bioactivity . The 4-methylpiperazine part of the molecule is a common feature in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate benzoyl chloride with 4-methylpiperazine . The trifluoromethyl group can be introduced using various methods, such as the reaction with trifluoromethylating reagents .Molecular Structure Analysis

The molecular structure of similar compounds often involves a planar amide group, with the piperazine ring adopting a chair conformation . The trifluoromethyl group is typically in an equatorial position .Chemical Reactions Analysis

The chemical reactions of this compound are likely to involve the amide group and the piperazine ring . The trifluoromethyl group is generally inert but can undergo certain reactions under specific conditions .Applications De Recherche Scientifique

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine derivatives have been identified as high-affinity ligands for serotonin receptors, specifically the 5-HT1A serotonin binding sites. By modifying the arylpiperazine structure, researchers have developed compounds with enhanced affinity for 5-HT1A receptors, indicating potential applications in neurological research and the development of therapeutic agents targeting serotonin pathways (Glennon et al., 1988).

Benzamides in Anticonvulsant Research

Benzamides containing specific moieties have shown anticonvulsant activity in research models. These compounds have been evaluated in various screenings, revealing their potential as leads for the development of new anticonvulsant drugs. The structural optimization of benzamides for enhanced activity against seizures is a significant area of research (Mussoi et al., 1996).

Phosphoric Triamides for Chemical Analysis

Phosphoric triamides containing piperazinyl groups have been synthesized and characterized, highlighting their potential in chemical analysis and structure-activity relationship studies. The molecular structures of these compounds were elucidated using quantum chemical calculations and various spectroscopic techniques, contributing to the field of organic chemistry and materials science (Shariatinia et al., 2012).

Benzamide-Based Heterocycles with Antiviral Activity

Novel benzamide-based heterocycles have been synthesized and evaluated for their antiviral activities, specifically against the influenza A virus. This research demonstrates the potential of benzamide derivatives in the development of new antiviral agents, particularly those targeting influenza viruses (Hebishy et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-8-3-2-7-16(17)23-18(26)14-5-4-6-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXUXCDAFCGFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

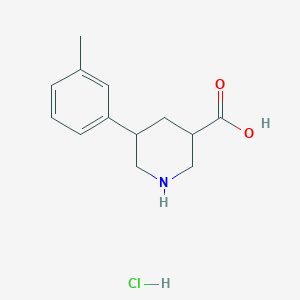

![3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B2825970.png)

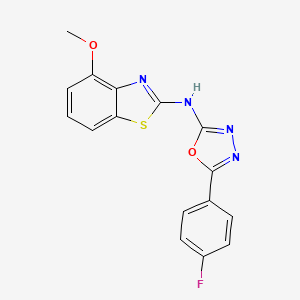

![4,6-dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2825974.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/no-structure.png)

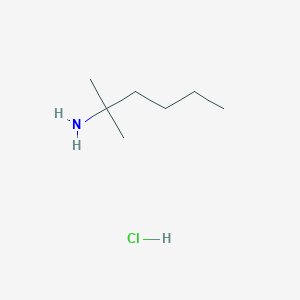

![Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B2825982.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2825984.png)

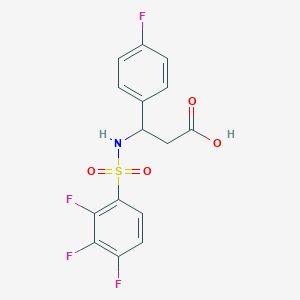

![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2825985.png)

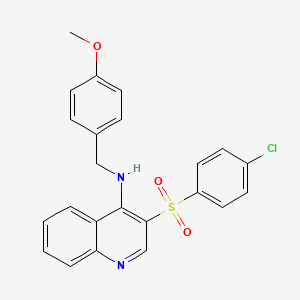

![Ethyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2825988.png)